Demeton-S-methyl
Demeton-S-methyl
Demeton-S-methyl is a metabolite of the pesticide thiometon, used for food, environmental, and toxicology analyses.
Demeton-s-methyl is a pale yellow oil. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998)
Demeton-S-methyl is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an acaricide, an agrochemical and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It derives from a 2-(ethylsulfanyl)ethanethiol.
Demeton-s-methyl is a pale yellow oil. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998)
Demeton-S-methyl is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an acaricide, an agrochemical and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It derives from a 2-(ethylsulfanyl)ethanethiol.
Brand Name:
Vulcanchem
CAS No.:
919-86-8
VCID:
VC21152777
InChI:
InChI=1S/C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3/h4-6H2,1-3H3
SMILES:
CCSCCSP(=O)(OC)OC
Molecular Formula:
C6H15O3PS2
(CH3O)2P(O)SCH2CH2SCH2CH3
C6H15O3PS2
(CH3O)2P(O)SCH2CH2SCH2CH3
C6H15O3PS2
Molecular Weight:
230.3 g/mol
Demeton-S-methyl
CAS No.: 919-86-8
Cat. No.: VC21152777
Molecular Formula: C6H15O3PS2
(CH3O)2P(O)SCH2CH2SCH2CH3
C6H15O3PS2
Molecular Weight: 230.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Demeton-S-methyl is a metabolite of the pesticide thiometon, used for food, environmental, and toxicology analyses. Demeton-s-methyl is a pale yellow oil. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998) Demeton-S-methyl is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an acaricide, an agrochemical and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It derives from a 2-(ethylsulfanyl)ethanethiol. |
|---|---|
| CAS No. | 919-86-8 |
| Molecular Formula | C6H15O3PS2 (CH3O)2P(O)SCH2CH2SCH2CH3 C6H15O3PS2 |
| Molecular Weight | 230.3 g/mol |
| IUPAC Name | 1-dimethoxyphosphorylsulfanyl-2-ethylsulfanylethane |
| Standard InChI | InChI=1S/C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3/h4-6H2,1-3H3 |
| Standard InChI Key | WEBQKRLKWNIYKK-UHFFFAOYSA-N |
| SMILES | CCSCCSP(=O)(OC)OC |
| Canonical SMILES | CCSCCSP(=O)(OC)OC |
| Boiling Point | 192 °F at 0.15 mm Hg (EPA, 1998) 74 °C at 0.15 mm Hg; 92 °C at 0.2 mm Hg; 102 °C at 0.40 mm Hg at 0.13kPa: 118 °C |
| Colorform | Oily colorless to pale yellow liquid Colorless oil |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator